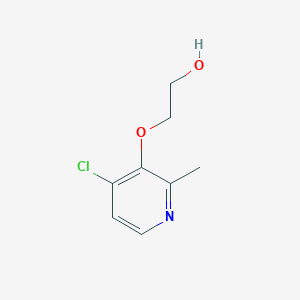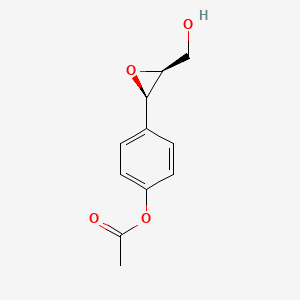
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one
Vue d'ensemble
Description
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one is a synthetic organic compound that features a cyclohexanone core substituted with a dimethylamino group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the cyclohexanone core: Starting from a suitable cyclohexane derivative, oxidation reactions can be employed to introduce the ketone functionality.
Introduction of the pyridinyl group: This can be achieved through a nucleophilic substitution reaction where a pyridine derivative is reacted with the cyclohexanone intermediate.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The dimethylamino and pyridinyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while reduction could yield alcohols.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and pharmacology.
Industry: Use in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action for 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, influencing various pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)-4-(pyridin-3-yl)cyclohexan-1-one: Similar structure with the pyridinyl group at a different position.
4-(Dimethylamino)-4-(pyridin-4-yl)cyclohexan-1-one: Another positional isomer.
4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-2-one: Variation in the position of the ketone group.
Uniqueness
The unique combination of the dimethylamino and pyridinyl groups on the cyclohexanone core may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include differences in reactivity, binding affinity, and overall stability.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
4-(dimethylamino)-4-pyridin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H18N2O/c1-15(2)13(8-6-11(16)7-9-13)12-5-3-4-10-14-12/h3-5,10H,6-9H2,1-2H3 |
Clé InChI |
LUTOSMMOQSDXDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1(CCC(=O)CC1)C2=CC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4R)-3-[(4-fluorophenyl)acetyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B8334628.png)




![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-isonicotinic acid](/img/structure/B8334678.png)

![Tert-butyl 4-(4-hydroxyfuro[3,2-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B8334701.png)






